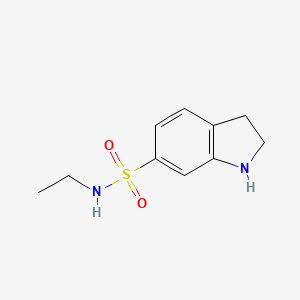

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The sulfonamide group attached to the indole ring enhances its chemical reactivity and potential biological activity .

Wirkmechanismus

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders . This suggests that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities , indicating that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 2263 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties , suggesting that this compound may also have significant molecular and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Nitrated, halogenated, and alkylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

2,3-dihydro-1H-indole-6-sulfonamide: Lacks the ethyl group on the nitrogen atom.

N-ethyl-1H-indole-6-sulfonamide: Similar structure but without the dihydro modification.

Uniqueness

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to the presence of both the ethyl group and the dihydro modification, which can influence its chemical reactivity and biological activity. The combination of these structural features may enhance its potential as a versatile compound in various scientific and industrial applications .

Biologische Aktivität

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2S, with a molecular weight of approximately 226.3 g/mol. The structure features an ethyl group attached to the nitrogen atom of the indole ring, which influences its chemical reactivity and biological activity.

Indole derivatives, including this compound, are known to interact with various biological targets:

- Receptor Binding : These compounds exhibit high affinity for multiple receptors, potentially modulating their activity. This includes interactions with G-protein coupled receptors (GPCRs) and ion channels.

- Cellular Pathways : The compound is implicated in various biochemical pathways that regulate cell growth, apoptosis, and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess significant antimicrobial properties, making them potential candidates for antibiotic development .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of sulfonamide derivatives. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. For instance:

| Compound | Activity | IC50 (μg/mL) |

|---|---|---|

| This compound | Antimicrobial | 110 |

| Diclofenac (control) | Antimicrobial | 157 |

These results indicate that the compound may serve as a viable alternative to traditional antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various assays. Specifically, it has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through activation of specific signaling pathways .

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole sulfonamide derivatives, including this compound. The findings revealed that modifications in the sulfonamide group could enhance biological activity against cancer cell lines .

Another investigation focused on the compound's ability to inhibit viral replication. It was found to significantly reduce viral mRNA levels in infected cells, indicating its potential as an antiviral agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains under investigation. Initial assessments suggest favorable absorption and distribution characteristics; however, comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.

Eigenschaften

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11-12H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAXTRCXZQQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCN2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.